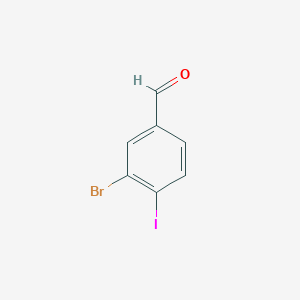

3-Bromo-4-iodobenzaldehyde

Description

Significance of Polyhalogenated Aromatic Aldehydes in Advanced Organic Synthesis

Polyhalogenated aromatic aldehydes are a class of compounds of significant interest in advanced organic synthesis. Their importance stems from the presence of two key features: the aldehyde functional group and multiple halogen substituents on the aromatic ring. The aldehyde group is a synthetically versatile handle that can participate in a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as Wittig, aldol (B89426), and Grignard reactions. rsc.org

The presence of multiple halogens, particularly different ones as in 3-Bromo-4-iodobenzaldehyde, provides a platform for selective and sequential functionalization. nih.gov The carbon-halogen bonds exhibit different reactivities, which can be exploited in cross-coupling reactions. nih.gov This differential reactivity is a cornerstone of modern synthetic strategy, allowing for the controlled, stepwise introduction of various substituents onto the aromatic core. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. nih.govwikipedia.org This hierarchy enables chemists to selectively react one halogen site while leaving others intact for subsequent transformations.

This capability makes polyhalogenated aromatic aldehydes valuable precursors for synthesizing a diverse range of complex molecules, including pharmaceuticals, agrochemicals, natural products, and materials with specific optical or electronic properties. guidechem.comrsc.orgresearchgate.net For instance, they are used as intermediates in the creation of compounds for drug development and crop protection. guidechem.comchemrxiv.org

Scope and Objectives of Academic Research on this compound

Academic research on this compound primarily focuses on its application as a strategic building block for the synthesis of complex organic molecules. apolloscientific.co.uk The distinct reactivity of the iodine and bromine substituents is the central theme of these investigations, allowing for programmed, site-selective modifications of the aromatic ring.

A major area of research involves the use of this compound in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings. wikipedia.orgresearchgate.net The carbon-iodine bond is significantly more reactive than the carbon-bromine bond under typical palladium-catalyzed conditions. wikipedia.org This allows researchers to perform a selective coupling reaction at the C-4 position (iodine) while preserving the bromine at C-3 for a subsequent, different coupling reaction. This stepwise approach is invaluable for creating unsymmetrical, multi-substituted biaryls and other complex scaffolds that are difficult to synthesize by other means. core.ac.uk

The objectives of this research are often to prepare novel molecular scaffolds for applications in materials science and medicinal chemistry. apolloscientific.co.uk For example, the compound has been used as a starting material to build larger conjugated systems for potential use in organic electronics or to synthesize heterocyclic compounds that may possess biological activity. rsc.orgrsc.org The ability to precisely control the introduction of different functional groups makes this compound a powerful tool for generating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Interactive Table: Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

| Halogen | Reactivity | Application in Polyhalogenated Systems | Reference |

|---|---|---|---|

| Iodine (I) | Highest | Preferred site for initial, selective coupling | nih.govwikipedia.org |

| Bromine (Br) | Intermediate | Can be reacted after the iodine has been functionalized | nih.govwikipedia.org |

| Chlorine (Cl) | Lower | Generally requires more forcing reaction conditions | nih.gov |

| Fluorine (F) | Lowest | Often remains unreacted in standard cross-coupling reactions | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVSECWDLQMKNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311086 | |

| Record name | 3-Bromo-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873387-82-7 | |

| Record name | 3-Bromo-4-iodobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873387-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Iodobenzaldehyde

Retrosynthetic Analysis of 3-Bromo-4-iodobenzaldehyde

Retrosynthetic analysis of this compound suggests several synthetic pathways. The primary disconnections are the carbon-bromine and carbon-iodine bonds, indicating that the target molecule can be synthesized by introducing the halogen substituents onto a benzaldehyde (B42025) core. Another approach involves the formylation of a pre-halogenated benzene (B151609) ring.

The key starting materials for these syntheses are typically substituted benzaldehydes or benzenes. For instance, direct halogenation strategies might start with either 3-bromobenzaldehyde (B42254) or 4-iodobenzaldehyde (B108471). Multi-step routes could begin with simpler precursors like benzaldehyde or other substituted phenyl compounds that are subsequently functionalized.

Direct Halogenation Strategies for Substituted Benzaldehydes

Direct halogenation presents a straightforward approach to synthesizing this compound. This involves the selective introduction of bromine and iodine onto a benzaldehyde derivative.

Selective Bromination Approaches

The selective bromination of an iodinated precursor is a key strategy. For example, the bromination of 4-iodobenzaldehyde can be achieved using various brominating agents. The reaction of 4-iodobenzaldehyde with bromine in the presence of a catalyst like aluminum chloride can yield this compound. google.com The conditions for such reactions must be carefully controlled to ensure the desired regioselectivity and to avoid side reactions.

Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which is often used for its selectivity in allylic and benzylic brominations but can also be employed for aromatic bromination under specific conditions. smolecule.com

Regioselective Iodination Techniques

Regioselective iodination is another critical step in the synthesis of this compound, often starting from 3-bromobenzaldehyde. Various methods for the iodination of aromatic compounds have been developed. One common method involves the use of iodine in the presence of an oxidizing agent. For instance, a mixture of iodine and nitric acid can be used to iodinate aromatic rings.

More modern and milder methods utilize reagents like N-iodosuccinimide (NIS) or a combination of an iodide salt with an oxidant. For example, the use of potassium iodide with an oxidizing agent can generate iodine in situ for the iodination reaction. rsc.org Another effective iodinating agent is iodine monochloride (ICl). smolecule.com The choice of reagent and reaction conditions is crucial for achieving high regioselectivity, directing the iodine atom to the desired position on the aromatic ring. ic.ac.uk

Multi-Step Synthetic Routes to this compound

Multi-step syntheses provide a versatile and often more controlled approach to obtaining this compound, allowing for the strategic introduction of functional groups.

Starting Material Selection and Precursor Synthesis

The choice of starting material is fundamental to the success of a multi-step synthesis. Common starting materials include commercially available substituted benzaldehydes or other benzene derivatives that can be converted into the target molecule. googleapis.comgoogle.com

For example, a synthesis could commence with 4-chlorobenzaldehyde, which can undergo a series of reactions to introduce the desired bromo and iodo substituents. Another potential starting point is 3-hydroxybenzaldehyde, which can be halogenated and then the hydroxyl group can be converted to other functionalities if needed. tandfonline.com The synthesis of precursors might involve reactions such as nitration, amination, and diazotization, followed by Sandmeyer reactions to introduce the initial halogen atoms.

| Starting Material | Potential Transformations |

| 4-Chlorobenzaldehyde | Nucleophilic aromatic substitution or cross-coupling reactions. |

| 3-Hydroxybenzaldehyde | Electrophilic halogenation followed by modification of the hydroxyl group. |

| Benzaldehyde | Sequential halogenation and other functional group interconversions. google.com |

Sequential Halogenation Procedures

In a multi-step synthesis, the order of halogen introduction is a critical consideration. This sequential halogenation allows for precise control over the substitution pattern of the final product.

One possible sequence begins with the bromination of a suitable precursor, followed by iodination. For example, starting with 4-fluorobenzaldehyde (B137897), one can first introduce a bromine atom at the 3-position. google.comgoogle.com The resulting 3-bromo-4-fluorobenzaldehyde (B1265969) can then undergo a nucleophilic aromatic substitution reaction to replace the fluorine with an iodine atom.

Alternatively, the synthesis can start with the iodination of a precursor, followed by bromination. For instance, 3-bromobenzaldehyde can be synthesized and then subjected to iodination to yield the final product. The choice between these sequences often depends on the directing effects of the substituents already present on the ring and the availability and reactivity of the starting materials.

Catalytic and Reagent-Based Approaches in Formation

The synthesis of substituted benzaldehydes, including this compound, often relies on catalytic and reagent-driven methods. A prominent strategy involves the formylation of aryl halides. Palladium-catalyzed formylation has emerged as a powerful tool for this transformation. nih.govimperial.ac.uk One of the most effective catalyst systems for the formylation of aryl bromides utilizes a combination of palladium(II) acetate, the bulky electron-rich phosphine (B1218219) ligand di-1-adamantyl-n-butylphosphine (cataCXium A), and a base like N,N,N′,N′-tetramethylethylenediamine (TMEDA). nih.govresearchgate.net This system efficiently converts aryl bromides to their corresponding aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen) under relatively low pressure. researchgate.netacs.org The reaction mechanism involves key steps such as oxidative addition of the aryl halide to the palladium(0) complex, migratory insertion of carbon monoxide, and subsequent reductive elimination to yield the aldehyde product. nih.govacs.org

Another significant reagent-based approach is the halogen-metal exchange reaction followed by formylation. For instance, dihalobenzenes can be selectively metallated using organolithium reagents like butyllithium (B86547) (BuLi). In the case of a 1-bromo-2-iodobenzene (B155775) derivative, selective iodine-lithium exchange occurs, creating a highly reactive aryllithium intermediate. rsc.orgresearchgate.net This intermediate can then be trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. rsc.orgresearchgate.netuni-muenchen.de This method's success often depends on careful temperature control to prevent the formation of unwanted byproducts like benzyne, especially with highly reactive intermediates. rsc.orgresearchgate.net

The choice of starting material and reagents allows for regioselective synthesis. For example, in a 1-bromo-4-iodobenzene (B50087) molecule, palladium-catalyzed formylation can be directed to selectively react at the aryl iodide bond over the aryl bromide bond under specific conditions, demonstrating the high level of control achievable with catalytic methods. acs.org

Table 1: Catalytic and Reagent-Based Formylation Methods

| Method | Catalyst/Reagent | Substrate Type | Key Conditions | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Formylation | Pd(OAc)₂ / cataCXium A | Aryl Bromides | Syngas (CO/H₂), TMEDA base, 100 °C | nih.govacs.org |

| Halogen-Metal Exchange | n-Butyllithium, then DMF | 1-Bromo-2-iodobenzene derivative | Low temperature (-78 °C to -40 °C) to control reactivity | rsc.orgresearchgate.net |

Role of Ultrasonic Assistance in Synthetic Procedures

Ultrasound irradiation has been recognized as a valuable tool in organic synthesis, promoting reactions through the physical phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the reaction liquid generate localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. irjmets.comresearchgate.net This technique is considered a green chemistry approach as it often allows for milder reaction conditions, shorter reaction times, and can reduce or eliminate the need for hazardous solvents. irjmets.com

In the synthesis of halogenated benzaldehydes, ultrasonic assistance has proven beneficial. For example, the synthesis of 3-bromo-4-fluorobenzaldehyde, a compound structurally similar to this compound, has been successfully achieved using ultrasonic waves. dntb.gov.ua In this patented method, 4-fluorobenzaldehyde is brominated using sodium bromide and sodium hypochlorite (B82951) in a biphasic system of dichloromethane (B109758) and acidic water. The application of ultrasound facilitates the reaction, leading to high yields without the need for a catalyst or toxic reagents like elemental bromine. dntb.gov.ua

The benefits of sonochemistry have been observed in various other reactions, including nucleophilic aromatic substitutions on 4-halobenzaldehydes and cross-coupling reactions. researchgate.netscirp.org For instance, ultrasound-assisted Suzuki cross-coupling reactions of aryl bromides have shown improved reaction speed and product purity. scirp.org This suggests that the application of ultrasonic irradiation could be a viable and efficient method for steps involved in the synthesis of this compound, potentially increasing reaction efficiency and contributing to a greener process. researchgate.net

Table 2: Example of Ultrasonic-Assisted Synthesis of a Halogenated Benzaldehyde

| Product | Starting Material | Reagents | Key Condition | Purity & Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | NaBr, HCl, NaClO | Ultrasonic irradiation at 20-25 °C | 99.4% Purity, 91.9% Yield | dntb.gov.ua |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.comnih.gov In the synthesis of aromatic aldehydes like this compound, these principles can be applied in several ways.

One key aspect is the use of catalytic reagents over stoichiometric ones, which minimizes waste. nih.govnumberanalytics.com The palladium-catalyzed formylation reactions are a prime example, requiring only small amounts of catalyst to produce large quantities of product. nih.govacs.org Furthermore, developing processes that use safer, more environmentally benign solvents and reagents is crucial. The ultrasonic-assisted synthesis of 3-bromo-4-fluorobenzaldehyde, for instance, utilizes water as a solvent and avoids highly toxic bromine, aligning with green chemistry principles. dntb.gov.uanih.gov

Another green approach involves the use of enzymatic or chemo-enzymatic cascades. rsc.org While not yet specifically reported for this compound, the synthesis of other valuable aromatic aldehydes from renewable resources like phenylpropenes using a combination of chemical catalysts and enzymes showcases the potential of this strategy. rsc.org Such methods reduce reliance on fossil fuels and often proceed under mild conditions. nih.govrsc.org

Additionally, improving energy efficiency is a core tenet of green chemistry. nih.gov Techniques like microwave irradiation and ultrasound can significantly shorten reaction times, thereby reducing energy consumption compared to conventional heating methods. irjmets.comajgreenchem.com The development of solvent-free reaction conditions is another important consideration that can drastically reduce the environmental impact of a synthetic process. nih.govajgreenchem.com

Reactivity and Mechanistic Investigations of 3 Bromo 4 Iodobenzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) in 3-Bromo-4-iodobenzaldehyde is a primary site for both nucleophilic and electrophilic reactions. As an electrophile, the carbonyl carbon is susceptible to attack by various nucleophiles. smolecule.com Standard aldehyde transformations are applicable, including:

Reduction : The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Oxidation : Strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can oxidize the aldehyde to a carboxylic acid. smolecule.com

Condensation Reactions : The aldehyde readily undergoes condensation reactions. For instance, it can react with primary amines to form Schiff bases or imines. sphinxsai.com It is also a viable substrate for aldol (B89426) condensation reactions. scispace.com

Oxime Formation : Reaction with hydroxylamine (B1172632) produces the corresponding benzaldehyde (B42025) oxime, an important intermediate for synthesizing isoxazoline (B3343090) compounds. google.com

These reactions on the aldehyde moiety can be performed while leaving the carbon-halogen bonds intact, allowing for subsequent modifications at those positions.

Carbon-Halogen Bond Transformations in Cross-Coupling Reactions

A key feature of this compound is the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition than the carbon-bromine (C-Br) bond. nih.gov This reactivity difference (C-I > C-Br >> C-Cl) allows for chemoselective functionalization, where the iodine atom is selectively replaced while the bromine atom remains, enabling sequential or one-pot multi-step coupling reactions. nih.gov

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is highly effective with this compound. clockss.orgwikipedia.org Due to the higher reactivity of the C-I bond, the reaction can be controlled to occur selectively at the 4-position. nih.gov This allows for the synthesis of 3-bromo-4-arylbenzaldehyde derivatives, which can then undergo a second Suzuki coupling at the C-Br position to create more complex, unsymmetrical biaryl compounds. preprints.org

This selective coupling is valuable in synthesizing a wide range of compounds, including those for DNA-encoded library synthesis where reactions are performed in aqueous micellar environments. rsc.orgrsc.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like potassium carbonate or sodium hydroxide (B78521). clockss.orglibretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Product | Ref. |

| 4-Iodobenzaldehyde (B108471) | (4-(ethoxycarbonyl)phenyl)boronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | THF/Water | 4'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carbaldehyde | rsc.org |

| 3-Bromo-7-methylimidazopyridine | (3-Methoxyphenyl)boronic acid | Not Specified | Not Specified | Not Specified | 3-(3-Methoxyphenyl)-7-methylimidazopyridine | preprints.org |

| 4-Iodobenzoic acid | (3-Propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH | Not Specified | Water | 4-(3-Propionamidophenyl)benzoic acid | nsf.gov |

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnumberanalytics.com With this compound, this reaction proceeds with high chemoselectivity at the C-I bond. This allows for the synthesis of 4-alkynyl-3-bromobenzaldehydes. The remaining C-Br bond can be used for subsequent coupling reactions. aurigeneservices.com

This methodology is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. rsc.org For example, 4-iodobenzaldehyde is a common starting material for creating 4-ethynylbenzaldehyde (B1303622) through a Sonogashira coupling with a protected acetylene, followed by deprotection. orientjchem.org The reaction conditions are generally mild, often using a palladium-phosphine complex, a copper(I) salt (like CuI), and an amine base such as triethylamine. sci-hub.se

Table 2: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Product | Ref. |

| 4-Iodobenzaldehyde | 4-tert-Butylphenyl acetylene | Ni-Pd bimetallic nanoparticles on MWCNTs | K₂CO₃ / Water:Ethanol | 4-((4-(tert-Butyl)phenyl)ethynyl)benzaldehyde | rsc.org |

| 4-Iodobenzaldehyde | TMS-acetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 4-((Trimethylsilyl)ethynyl)benzaldehyde | orientjchem.org |

| 1-Bromo-4-iodobenzene (B50087) | Trimethylsilylacetylene | Not Specified | Not Specified | Bis(4-bromophenyl)acetylene | wikipedia.org |

| 3-Iodo-4-methoxybenzaldehyde | Ethynyltrimethylsilane | Pd catalyst, CuI | Et₃N / DMF | 1,2-Bis(5-formyl-2-methoxyphenyl)ethyne (dimer) | clockss.org |

The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium species. researchgate.net this compound can serve as the aryl halide in this reaction. The selective reactivity of the C-I bond over the C-Br bond is also applicable here, allowing for the synthesis of 4-alkenyl-3-bromobenzaldehydes. researchgate.net

A notable application is the one-pot allylboration–Heck reaction of 2-bromobenzaldehydes to synthesize 3-methyleneindan-1-ols, where an intramolecular Heck reaction is a key step. acs.org The reaction is also used in one-pot hydroacylation-Heck coupling sequences, where an aldehyde acts as an acyl donor for a subsequent coupling reaction. academie-sciences.fr

The Ullmann reaction, a classic copper-catalyzed coupling of aryl halides, can be used to form biaryl linkages or diaryl ethers. organic-chemistry.org While often requiring harsh conditions, modern protocols have expanded its scope. nih.gov this compound can participate in Ullmann-type reactions, typically involving the more reactive C-I bond. google.com These reactions are fundamental in forming C-C, C-O, and C-N bonds, although they are sometimes less favored than palladium-catalyzed alternatives due to the high temperatures and catalyst loadings that may be required. nih.gov

Heck Reaction Applications

Exploration of Novel Reaction Pathways Involving this compound

The unique arrangement of reactive sites on this compound makes it a starting point for exploring novel reaction pathways and synthesizing complex heterocyclic structures. Researchers have used this compound as a building block to create scaffolds for materials science and biologically relevant molecules. apolloscientific.co.ukscispace.com

One area of exploration is the use of this aldehyde in multi-step, one-pot sequences. For instance, after an initial reaction at the aldehyde group, such as a condensation, the resulting intermediate can undergo intramolecular cyclization by leveraging the halogen atoms. An example includes the synthesis of 3-aminoindoles through a tandem Heck/C-H activation/bisamination reaction sequence starting from aryl iodides. acs.org Similarly, the synthesis of novel thiazolidinone building blocks has been explored through condensation reactions followed by attempted cross-coupling. scispace.com These pathways highlight the compound's utility in generating molecular diversity and constructing complex polycyclic systems. acs.org

Mechanistic Studies of Chemical Transformations

The reactivity of this compound is characterized by the presence of two different halogen substituents on the aromatic ring, an aldehyde functional group, and the potential for selective transformations at these sites. Mechanistic studies are crucial for understanding and predicting the outcomes of reactions involving this compound, particularly in the context of metal-catalyzed cross-coupling reactions.

Elucidation of Reaction Intermediates

The transformation of this compound, especially in palladium-catalyzed reactions, proceeds through a series of well-defined intermediates. The selective activation of the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond is a key feature, owing to the lower bond dissociation energy of the C-I bond.

In palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, the initial and most critical step is the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0). For this compound, this selectively forms an arylpalladium(II) intermediate. This intermediate, an organometallic species where the palladium atom has inserted into the C-I bond, is a cornerstone of the catalytic cycle. ub.edu Subsequent steps in the catalytic cycle, such as transmetalation (in Suzuki coupling) or migratory insertion of an alkene (in Heck coupling), involve this key intermediate before a final reductive elimination step regenerates the Pd(0) catalyst and yields the product.

In some domino reactions, the mechanism can be more complex. For instance, in a one-pot allylboration–Heck reaction of 2-bromobenzaldehydes, a homoallylic alcohol is formed as an intermediate, which then undergoes an intramolecular Heck reaction. acs.org While this example involves a different isomer, it highlights the formation of distinct, isolable, or transient intermediates that dictate the reaction pathway.

Furthermore, mechanistic investigations into palladium catalysis have revealed the possibility of different palladium species acting as the key catalytic player. Depending on the reaction conditions, particularly the acid additives used, pathways involving Pd(I) or Pd(II) species can be operative. rsc.org For example, a Pd(I) species can undergo oxidative addition with the aryl iodide to form a Pd(II) species, which then proceeds through the catalytic cycle. rsc.org

Under photoredox catalysis conditions, the reaction can proceed through radical intermediates. For halogenated benzaldehydes, a photoredox catalyst can facilitate a single electron transfer (SET), leading to the formation of a ketyl radical intermediate. diva-portal.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. A fundamental principle in the reactivity of dihalogenated aromatic compounds like this compound is the differential reactivity of the C-I and C-Br bonds. The C-I bond is significantly weaker and therefore more susceptible to cleavage in oxidative addition steps.

Kinetic studies of nickel(II)-catalyzed reactions involving ortho-haloaryl templates have systematically shown that the order of halogen replacement follows the trend I > Br > Cl. shu.ac.uk This confirms that reactions at the iodine-substituted position of this compound will be kinetically favored over reactions at the bromine-substituted position under typical cross-coupling conditions. This kinetic preference allows for selective functionalization at the C4 position.

In some advanced synthetic strategies, such as dynamic kinetic resolution, the reaction kinetics are manipulated to achieve high enantioselectivity. researcher.life For instance, a halogen-bond-assisted N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution has been developed for the synthesis of axially chiral heterobiaryls. researcher.life In this specific case, 5-bromo-2-iodobenzaldehyde (B52014) was found to be indispensable, with a pivotal halogen bonding interaction playing a crucial role in the process. researcher.life This highlights how the specific halogen substitution pattern can be leveraged to control not just regioselectivity but also stereoselectivity through kinetic processes.

The table below summarizes optimization data for a one-pot allylboration–Heck reaction involving a related compound, 2-bromobenzaldehyde (B122850), illustrating how catalyst loading and temperature affect reaction yield, which are key parameters in kinetic analysis. acs.org

Table 1: Optimization of a One-Pot Allylboration–Heck Reaction

| Entry | Catalyst (mol %) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | 80 | 39 |

| 2 | PdCl₂(PPh₃)₂ (5) | 80 | 42 |

| 3 | PdCl₂(PPh₃)₂ (7.5) | 80 | 69 |

| 4 | PdCl₂(PPh₃)₂ (7.5) | 100 | 78 |

Data derived from a study on 2-bromobenzaldehyde. acs.org

Catalytic Mechanisms in this compound Transformations

The transformations of this compound are predominantly achieved through transition metal catalysis, with palladium-based systems being the most common. The generally accepted mechanism for many of these cross-coupling reactions is the Pd(0)/Pd(II) catalytic cycle.

A representative mechanism is the Larock heteroannulation, which is used to synthesize indoles. ub.edu The key steps are:

Oxidative Addition: A Pd(0) species reacts with the aryl iodide (in this case, the C-I bond of this compound) to form an arylpalladium(II) iodide intermediate. ub.edu

Coordination and Insertion: An alkyne coordinates to the palladium center and then undergoes a regioselective syn-insertion into the aryl-palladium bond, forming a vinylpalladium intermediate. ub.edu

Cyclization: The nitrogen atom of an aniline (B41778) (the other reactant in indole (B1671886) synthesis) displaces the halide on the palladium, leading to a six-membered palladacycle. ub.edu

Reductive Elimination: This final step forms the indole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. ub.edu

Recent studies have shown that this classic cycle is not the only operative mechanism. Depending on the ligands and additives, alternative pathways can be accessed. For example, the use of specific acid additives can tune the reaction to proceed via a Pd(I)–Pd(II) pathway or a pure Pd(II) catalysis pathway, leading to different products from the same starting materials. rsc.org

Beyond palladium, other catalytic systems are also employed. Photoredox catalysis offers a metal-free alternative for certain transformations. In the dehalogenation of para-halogenated benzaldehydes, a photocatalyst like 10-phenyl-10H-phenothiazine (PTH) can be excited by light. The excited catalyst then engages in a single electron transfer with a sacrificial electron donor. The resulting species can then reduce the aryl halide, leading to dehalogenation. diva-portal.org The table below shows results for the photoredox-catalyzed dehalogenation of related p-halobenzaldehydes.

Table 2: Photoredox-Catalyzed Dehalogenation of p-Halobenzaldehydes

| Substrate | Time (h) | Conversion (%) |

|---|---|---|

| 4-iodobenzaldehyde | 1 | >95 |

| 4-bromobenzaldehyde | 24 | 20 |

| 4-chlorobenzaldehyde | 24 | <5 |

Reaction Conditions: Substrate (0.1 mmol), NBu₃ (0.5 mmol), HCOOH (0.5 mmol), PTH (5 mol%), MeCN-d₃, 390 nm LED. diva-portal.org

These results quantitatively demonstrate the higher reactivity of the C-I bond compared to the C-Br bond under these catalytic conditions, a principle directly applicable to the selective transformation of this compound.

Advanced Spectroscopic and Crystallographic Characterization in 3 Bromo 4 Iodobenzaldehyde Research

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. In the context of 3-Bromo-4-iodobenzaldehyde, it serves to confirm the molecular weight and elemental formula. The presence of bromine and iodine isotopes (79Br, 81Br, and 127I) creates a distinctive isotopic pattern in the mass spectrum, which is a key characteristic for identifying the compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental formula. rsc.orgnih.gov This precision allows researchers to distinguish between compounds that may have the same nominal mass but different elemental compositions. For this compound (C7H4BrIO), the theoretical exact mass can be calculated and compared against the experimentally measured value. While direct HRMS data for this compound is not detailed in the provided search results, the technique is routinely applied to similar halogenated aromatic aldehydes to confirm their synthesis and purity. rsc.orgnih.govbeilstein-journals.org For instance, HRMS has been used to confirm the structures of related compounds, demonstrating its ability to provide mass accuracy typically within a few parts per million (ppm). nih.gov

The table below illustrates how HRMS data is presented, using examples of other halogenated benzaldehyde (B42025) derivatives found in research literature.

Table 1: Illustrative HRMS Data for Halogenated Aromatic Compounds

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| 1-(4-bromophenyl)-3-(bicyclo[1.1.1]pentan-1-yl)propan-1-one | C₁₇H₂₀OBr | 319.0692 | 319.0692 | rsc.org |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often thermally fragile, molecules. tandfonline.comnih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. ESI is often coupled with high-resolution analyzers (ESI-HRMS) to provide both molecular weight information and high-accuracy mass data. beilstein-journals.orgtandfonline.com This method is standard for characterizing synthetic intermediates and final products in organic synthesis. nih.govdiva-portal.org In the synthesis of complex molecules derived from halogenated benzaldehydes, ESI-MS is a critical tool for reaction monitoring and product verification. tandfonline.comnih.gov For this compound, ESI-MS would be expected to show a prominent ion corresponding to its protonated form [C7H4BrIO + H]⁺.

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Elucidation

X-ray Diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. anton-paar.com This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as halogen bonding, which can be significant for substituted halobenzenes. anton-paar.comresearchgate.net

While specific crystallographic data for this compound has not been found in the search results, the analysis of structurally similar compounds provides a clear indication of the data that would be obtained. For example, the crystal structure of 1-bromo-4-iodo-benzene has been determined. researchgate.net An XRD study of this compound would reveal the exact conformation of the aldehyde group relative to the aromatic ring and the precise distances and angles of the carbon-bromine and carbon-iodine bonds. It would also elucidate the crystal packing and identify any significant intermolecular forces that dictate the supramolecular architecture. researchgate.net

The table below presents the kind of crystallographic data obtained from an XRD analysis, using 1-bromo-4-iodo-benzene as a representative example. researchgate.net

Table 2: Example Crystallographic Data for the Structurally Related Compound 1-Bromo-4-iodo-benzene

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄BrI |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.1704(6) |

| b (Å) | 5.8242(8) |

| c (Å) | 14.929(2) |

| β (°) | 97.315(5) |

| Volume (ų) | 359.67(9) |

| Z (Formula units per cell) | 2 |

Data sourced from a study on 1-bromo-4-iodo-benzene and is for illustrative purposes. researchgate.net

Computational and Theoretical Studies on 3 Bromo 4 Iodobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and predict the reactivity of molecules like 3-bromo-4-iodobenzaldehyde. DFT calculations, often employing functionals like B3LYP, are used to determine optimized molecular geometry and to analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscience.gov The energies of these orbitals are critical, as the HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

For substituted benzaldehydes, the nature and position of substituents significantly influence these electronic properties. unilag.edu.ngresearchgate.net In this compound, both halogen atoms act as electron-withdrawing groups through induction, while also possessing electron-donating resonance effects due to their lone pairs. DFT calculations on similar compounds, such as 3-halogenobenzaldehydes and 4-bromo-2-halogenobenzaldehydes, reveal how these competing effects modulate the electronic landscape of the molecule. researchgate.net

From these calculations, global reactivity descriptors can be derived to quantify chemical behavior. researchgate.net These descriptors, based on HOMO and LUMO energies, provide a quantitative measure of the molecule's potential to participate in chemical reactions.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Halogenated Benzaldehydes This table presents typical values and concepts derived from studies on related benzaldehydes to illustrate the expected electronic properties of this compound. The values are illustrative and not specific experimental results for this exact compound.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EH) | - | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy (EL) | - | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| Energy Gap (ΔE) | EL - EH | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | (EH + EL) / 2 | Measures the escaping tendency of an electron from a stable system. |

| Global Hardness (η) | (EL - EH) / 2 | Measures resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature of a molecule. |

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials (blue) near the hydrogen atoms and potentially in the "sigma-hole" regions of the halogen atoms, which is relevant for halogen bonding. researchgate.net

Quantum Mechanical Approaches to Reaction Mechanisms

Quantum mechanical (QM) methods, particularly DFT, are invaluable for elucidating the step-by-step pathways of chemical reactions. wuxiapptec.com These computational models can map out the entire reaction coordinate, identifying transition states and intermediates, and calculating their corresponding energy barriers. This allows for a detailed understanding of reaction kinetics and selectivity.

For a molecule like this compound, QM studies can predict its behavior in various transformations. For instance, in palladium-catalyzed cross-coupling reactions, which are common for aryl halides, DFT calculations can determine which C-X (C-Br vs. C-I) bond is more likely to undergo oxidative addition to the palladium catalyst. capes.gov.brresearchgate.netacs.org Studies on bromo-iodobenzene derivatives often show that the C-I bond is more reactive than the C-Br bond in such catalytic cycles. chalmers.se QM models can rationalize this by calculating and comparing the activation energies for the oxidative addition at each site. chalmers.se

Similarly, for nucleophilic aromatic substitution (SNAr) reactions, QM calculations can predict which halogen is more readily displaced. wuxiapptec.com These models can account for the formation of intermediates, such as a Meisenheimer complex, and the role of solvent molecules in stabilizing transition states, providing a rationale for the observed regioselectivity that might not be intuitively obvious. wuxiapptec.com

Conformational Analysis and Molecular Dynamics Simulations

The spatial arrangement of atoms, or conformation, is crucial to a molecule's reactivity and interactions. For this compound, a key conformational feature is the rotation of the aldehyde (-CHO) group relative to the benzene (B151609) ring. This rotation gives rise to different conformers, often described as syn or anti (or cis and trans) depending on the orientation of the carbonyl bond relative to the adjacent C-C bond of the ring.

Computational methods can be used to perform a potential energy scan by systematically rotating the dihedral angle of the formyl group. This analysis identifies the most stable (lowest energy) conformations and the energy barriers between them. Studies on other halogenated benzaldehydes show that two planar conformers, where the aldehyde group is coplanar with the aromatic ring, are typically the most stable, though their relative energies can be influenced by solvent effects and intramolecular interactions. researchgate.net The presence of a bulky iodine atom at the 4-position and a bromine atom at the 3-position would create specific steric interactions that influence the rotational barrier and the precise dihedral angles of the minimum energy conformers.

Table 2: Illustrative Conformational Preferences in Halogenated Benzaldehydes This table is based on findings for other halogenated benzaldehydes and serves to illustrate the type of analysis applied. Specific energy differences for this compound would require dedicated calculation.

| Compound Example | More Stable Conformer (Gas Phase) | Computational Method | Reference |

|---|---|---|---|

| 4-Bromo-2-fluorobenzaldehyde | O-trans | DFT/B3LYP | researchgate.net |

| 3-Fluorobenzaldehyde | O-trans | MP2 | researchgate.net |

| 3-Bromobenzaldehyde (B42254) | O-trans | MP2 | researchgate.net |

While static calculations identify energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. researchgate.net MD simulations model the movement of atoms at a given temperature, showing how the molecule vibrates, rotates, and transitions between different conformations. For this compound, an MD simulation would reveal the flexibility of the formyl group and the accessible conformational space under specific conditions (e.g., in a particular solvent), which can be crucial for understanding its interaction with other molecules or biological targets. researchgate.netmdpi.com

Structure-Reactivity Relationships from Computational Models

Computational models are pivotal in establishing clear structure-reactivity relationships (SAR), linking a molecule's structural and electronic features to its chemical behavior. unilag.edu.ngmdpi.com By systematically altering substituents in a model and calculating the resulting electronic and steric properties, researchers can understand and predict how changes in molecular structure will affect reactivity. researchgate.net

For this compound, computational models can quantify the electronic influence of the halogen substituents. Natural Bond Orbital (NBO) analysis, for example, can be used to analyze charge delocalization and hyperconjugative interactions within the molecule, explaining how the electron-withdrawing and -donating effects of the halogens are transmitted through the π-system. researchgate.net

These electronic effects directly impact the reactivity of the functional groups. The electrophilicity of the aldehyde carbon, a key factor in its reactions with nucleophiles, is modulated by the halogens. Likewise, the susceptibility of the aromatic ring to further substitution is governed by the directing effects of the bromo, iodo, and aldehyde groups. Fukui functions and local reactivity descriptors derived from DFT can pinpoint the most likely sites for electrophilic or nucleophilic attack on the ring.

Furthermore, computational models can explain experimental observations that define structure-reactivity relationships. For instance, theoretical calculations of reaction mechanisms can rationalize why one isomer of a compound reacts differently from another, providing a molecular-level explanation for the observed outcome. ethz.ch In the context of this compound, such models would be essential for predicting its behavior in complex synthetic sequences and for designing new reactions.

Applications of 3 Bromo 4 Iodobenzaldehyde As a Building Block in Organic Synthesis

Synthesis of Complex Organic Molecules

The unique arrangement of reactive sites on 3-Bromo-4-iodobenzaldehyde makes it an ideal precursor for the synthesis of complex organic molecules. The differing reactivity of the carbon-bromine and carbon-iodine bonds, coupled with the reactivity of the aldehyde group, enables chemists to perform regioselective cross-coupling reactions. This allows for the controlled, stepwise introduction of different substituents.

Key reactions such as the Suzuki, Heck, and Sonogashira couplings can be selectively performed at the iodo-substituted position due to the higher reactivity of the C-I bond compared to the C-Br bond. Following the initial modification, a second coupling reaction can then be carried out at the bromo-substituted position. The aldehyde group can also participate in a wide range of transformations, including Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, such as stilbenes. wiley-vch.deuliege.be Stilbenes and their derivatives are a significant class of compounds studied for their photophysical and biomedical properties. wiley-vch.de This strategic approach is fundamental to building complex molecular frameworks from a relatively simple starting block.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Reagents/Catalysts | Resulting Structure/Intermediate |

|---|---|---|

| Sonogashira Coupling | Terminal Alkyne, Palladium Catalyst, Copper(I) Iodide | Alkynyl-substituted benzaldehydes |

| Wittig Reaction | Phosphonium Ylide | Stilbene (B7821643) derivatives |

| Heck Reaction | Alkene, Palladium Catalyst | Substituted styryl benzaldehydes |

This table illustrates common synthetic transformations where this compound can be utilized to create more complex molecules.

Role in Pharmaceutical Research and Drug Development Initiatives

In the realm of pharmaceutical research, this compound serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. guidechem.comapolloscientific.co.ukbiosynth.com The ability to selectively functionalize the molecule at its three reactive sites allows for the creation of diverse chemical libraries. These libraries of related compounds can then be screened for biological activity against various disease targets.

The core structure derived from this aldehyde can be found in precursors to biologically relevant molecules. apolloscientific.co.uk For instance, stilbenoid structures, which can be synthesized using this aldehyde, are known to include phytoalexins—antibiotics produced by plants in response to stress. wiley-vch.de The synthesis of Schiff bases, another class of compounds accessible from this compound, has been explored for applications such as electrochemical DNA sensors, highlighting its utility in creating tools for biomedical research. researchgate.net

Table 2: Applications in Pharmaceutical Research

| Target Molecule Class | Synthetic Approach | Potential Therapeutic Relevance |

|---|---|---|

| Stilbene Derivatives | Wittig or Heck Reactions | Phytoalexin analogs, enzyme inhibitors |

| Biaryl Compounds | Suzuki Coupling | Scaffolds for various drug targets |

This table outlines the use of this compound in synthesizing classes of molecules relevant to drug discovery and development.

Contribution to Advanced Material Science

The chemical properties of this compound also make it a significant contributor to the field of material science. apolloscientific.co.ukbldpharm.com Its aromatic nature and multiple reactive handles allow for its incorporation into a variety of advanced materials, including polymers and functional small molecules with specific optical or electronic properties.

This compound can function as a monomer or a key building block in the synthesis of specialized polymers. The aldehyde group can undergo polymerization reactions, while the halogenated aromatic ring becomes part of the polymer backbone. This incorporation allows for the synthesis of polymers with tailored properties. For example, it can be used to create coordination polymers, where the organic ligand (derived from the aldehyde) is coordinated to metal centers, forming extended networks. wiley-vch.de Such polymers are investigated for applications in catalysis, gas storage, and electronics. The presence of halogen atoms on the polymer backbone also offers sites for post-polymerization modification, enabling further tuning of the material's properties.

The synthesis of functional materials with desirable photophysical or electronic characteristics is a major application of this compound. Its use in constructing stilbene and fused stilbene derivatives is a prime example. google.com These compounds are investigated for their potential as dyes in solar cells, where their ability to absorb light and facilitate charge transfer is crucial. google.com

Furthermore, derivatives such as aromatic aldehyde Schiff bases exhibit significant photoluminescence properties, making them candidates for use in sensors and electroluminescent devices. researchgate.net The conjugated system formed in these molecules is responsible for their light-emitting capabilities. By systematically modifying the structure originating from this compound, researchers can fine-tune these optical properties for specific technological applications. bldpharm.com

Table 3: Use in Functional Material Development

| Material Type | Synthetic Strategy | Functional Property/Application |

|---|---|---|

| Stilbene Derivatives | Wittig/Heck/Suzuki Coupling | Dyes for solar cells. google.com |

| Coordination Polymers | Reaction with Metal Salts | Potential for catalysis, electronics. wiley-vch.de |

This table summarizes the role of this compound in creating materials with specific, advanced functionalities.

Derivatization and Functionalization Strategies of 3 Bromo 4 Iodobenzaldehyde

Transformations of the Aldehyde Group

The aldehyde group is a key site for various chemical modifications, including the formation of derivatives and redox reactions.

The carbonyl group of 3-bromo-4-iodobenzaldehyde readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and oximes, respectively.

Oximes: The reaction of this compound with hydroxylamine (B1172632) hydrochloride is a common method for producing the corresponding oxime. google.comamazonaws.com This transformation is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or sodium acetate, in a suitable solvent like methanol (B129727) or ethanol. amazonaws.comrsc.orgorientjchem.org The resulting this compound oxime is a stable crystalline solid. The formation of oximes is a versatile strategy, as they can serve as intermediates in the synthesis of various heterocyclic compounds. google.com For instance, the oximation of a variety of aldehydes and ketones can be achieved with hydroxylamine hydrochloride in the presence of a catalyst like oxalic acid or barium chloride under reflux conditions, often yielding excellent results. orientjchem.orgorientjchem.org

Imines: Similarly, the condensation of this compound with primary amines yields imines. This reaction is often facilitated by the use of dehydrating agents or by azeotropic removal of water. The formation of imines from aldehydes and primary amines is a well-established reaction in organic synthesis. For example, the reaction of 2-bromobenzaldehyde (B122850) with allylamine (B125299) in the presence of molecular sieves can produce the corresponding imine in nearly quantitative yield. nih.gov These imine derivatives can then be used in a variety of subsequent reactions, such as cycloadditions or multicomponent reactions.

Table 1: Examples of Aldehyde Derivatization Reactions

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | Hydroxylamine hydrochloride, base (e.g., NaOH, NaOAc), solvent (e.g., methanol, ethanol) | This compound oxime |

| This compound | Primary amine (R-NH2), dehydrating agent or azeotropic removal of water | N-(3-Bromo-4-iodobenzylidene)amine (Imine) |

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde to a primary alcohol, (3-bromo-4-iodophenyl)methanol, can be achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). smolecule.com The choice of reagent depends on the desired selectivity and the presence of other functional groups. For instance, NaBH4 is a milder reducing agent and is often preferred when other reducible groups are present that need to be preserved.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 3-bromo-4-iodobenzoic acid, using various oxidizing agents. smolecule.com Standard reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), and silver oxide (Ag2O). smolecule.com The reaction conditions are typically chosen to be compatible with the halogen substituents on the aromatic ring.

Table 2: Reduction and Oxidation of the Aldehyde Group

| Transformation | Reagents | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | (3-Bromo-4-iodophenyl)methanol |

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3), or Silver oxide (Ag2O) | 3-Bromo-4-iodobenzoic acid |

Formation of Aldehyde Derivatives (e.g., Oximes, Imines)

Selective Manipulation of Halogen Atoms

The presence of both bromine and iodine on the same aromatic ring allows for selective functionalization through various cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions, which enables selective transformations at the iodine-substituted position. wikipedia.org This difference in reactivity can be exploited to introduce different substituents at the two halogenated positions in a stepwise manner. wikipedia.org For example, a Sonogashira coupling can be performed selectively at the iodo-position, leaving the bromo-position intact for a subsequent coupling reaction. wikipedia.org This stepwise approach is a powerful tool for the synthesis of complex, unsymmetrically substituted aromatic compounds.

Palladium-Catalyzed Derivatizations

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions due to the presence of the two halogen atoms with differing reactivity.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. Due to the higher reactivity of the C-I bond, the Suzuki-Miyaura coupling can be performed selectively at the 4-position of this compound. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, while leaving the bromine atom available for further transformations.

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgrsc.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be performed selectively at the iodo-position of this compound. wikipedia.org This reaction is highly valuable for the synthesis of arylalkynes, which are important building blocks in materials science and medicinal chemistry.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. acs.orgnih.gov While less commonly reported for this compound specifically, the Heck reaction is a general method for the arylation of olefins and could be applied to this substrate. Given the reactivity difference between the C-I and C-Br bonds, selective Heck coupling at the iodo-position would be expected under appropriate conditions.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid or ester) | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) | Biaryl or alkyl-aryl compound |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., PdCl2(PPh3)2), Cu co-catalyst (e.g., CuI), base (e.g., amine) | Arylalkyne |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), base (e.g., Et3N) | Arylated alkene |

Future Perspectives and Emerging Research Avenues for 3 Bromo 4 Iodobenzaldehyde

Integration with Flow Chemistry and Automated Synthesis

The synthesis and manipulation of poly-halogenated aromatic compounds can present challenges regarding reaction control, safety, and scalability. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages. Future research will likely focus on integrating the synthesis and subsequent transformations of 3-Bromo-4-iodobenzaldehyde into continuous flow and automated systems.

The benefits of this approach include:

Enhanced Safety: Tightly controlled reaction conditions and small reaction volumes minimize risks associated with exothermic events or handling potentially hazardous reagents.

Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and residence time leads to higher reproducibility and potentially improved yields and selectivities.

Scalability: Scaling up production is simplified by running the flow reactor for longer durations, bypassing the challenges of scaling up batch reactors.

While specific studies on the flow synthesis of this compound are not yet widespread, existing patent literature for related complex molecules describes the use of defined flow rates for purification steps, hinting at the applicability of these techniques in the broader synthetic workflow google.com. The development of dedicated flow protocols for the selective functionalization of the iodo or bromo group on this compound would represent a significant step towards its use in high-throughput screening and automated library synthesis for drug discovery and materials science.

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The differential reactivity of the C-I and C-Br bonds, alongside the aldehyde group, makes this compound a prime substrate for the development of highly selective catalytic systems. Future research will aim to create catalysts that can precisely target one functional group while leaving the others intact, enabling sequential and site-specific modifications.

Current and emerging areas of catalytic research include:

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Laccase-catalyzed systems, for example, have been shown to be effective in the iodination of substituted phenols. rsc.org Future work could explore enzymes for the selective oxidation of the aldehyde or for orchestrating coupling reactions at the halogen positions.

Organometallic Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. A key future goal is the development of ligand and catalyst systems that can exhibit high selectivity for the oxidative addition to the C-I bond over the C-Br bond, or vice-versa. This would allow for a programmed, stepwise introduction of different substituents.

Lewis Acid Catalysis: The "swamping catalyst effect," using a large excess of a Lewis acid like aluminum chloride, has been shown to deactivate side-chain reactions and promote nuclear halogenation in aromatic aldehydes and ketones. mdma.ch Further exploration of this and other advanced Lewis acid strategies could unlock new transformations or enhance selectivity in the functionalization of the this compound core.

| Catalytic Approach | Target Functionality | Potential Application/Advantage | Research Direction |

| Biocatalysis (e.g., Laccase) | Aromatic Ring/Aldehyde | Green chemistry, high selectivity under mild conditions. rsc.org | Engineering enzymes for selective halogenation or aldehyde modification. |

| Selective Organometallic Catalysis | C-I vs. C-Br bond | Programmed, sequential cross-coupling reactions for complex molecule synthesis. | Designing ligands that confer high selectivity for one halogen over the other. |

| Swamping Lewis Acid Catalysis | Aromatic Ring | Directing halogenation and suppressing unwanted side reactions. mdma.ch | Expanding the scope to other electrophilic substitutions on the ring. |

Exploration of Bio-orthogonal Reaction Pathways

Bio-orthogonal chemistry involves reactions that can proceed in a living system without interfering with native biochemical processes. wikipedia.orgstanford.edu The aldehyde group of this compound is a known bio-orthogonal handle, capable of forming stable oximes or hydrazones through ligation with hydroxylamines or hydrazides, respectively. nih.gov This opens a promising avenue for its use as a chemical reporter or linker in chemical biology.

Future research is expected to exploit the trifunctional nature of this compound to create novel multi-purpose bio-orthogonal tools:

Initial Tagging: A biomolecule of interest (e.g., a protein or metabolite) modified with a hydroxylamine (B1172632) or hydrazine (B178648) group can be selectively labeled with this compound via oxime/hydrazone ligation within a cellular environment. nih.govnih.gov

Orthogonal Secondary Labeling: The covalently attached aromatic ring, now bearing bromo and iodo substituents, can serve as a platform for subsequent, orthogonal reactions. The distinct reactivity of the C-I and C-Br bonds could allow for two sequential, metal-catalyzed coupling reactions. This would enable the attachment of two different probes (e.g., a fluorescent dye and an affinity tag) to the same target biomolecule in situ.

This strategy would facilitate advanced biological studies, such as multiplexed imaging and targeted drug delivery, by allowing multiple manipulations of a single target molecule in its native environment. the-scientist.com

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding and optimizing the selective reactions of this compound requires precise knowledge of reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) monitoring are critical for this purpose.

Emerging approaches applicable to this system include:

In Situ Infrared (IR) Spectroscopy (e.g., ReactIR): This technique can monitor the concentration of key functional groups in real-time. For instance, in a reaction involving the aldehyde group of this compound, the disappearance of the characteristic C=O stretching frequency (~1700 cm⁻¹) can be tracked to determine reaction progress and kinetics. researchgate.net

In Situ Mass Spectrometry (MS): Techniques like Condensed Phase-Membrane Introduction Mass Spectrometry (CP-MIMS) allow for the continuous monitoring of neutral reactants, intermediates, and products directly from a complex reaction mixture. acs.org This provides invaluable mechanistic insight and real-time yield analysis without the need for sample workup.

In Situ Raman Spectroscopy: Raman spectroscopy is highly effective for monitoring reactions in both solution and solid states, and is particularly sensitive to changes in the aromatic ring and carbon-halogen bonds. It has been successfully used to gain mechanistic insights into halogenation and condensation reactions, making it an ideal tool for studying the transformations of this compound. beilstein-journals.org

The application of these advanced analytical methods will accelerate the development of the novel catalytic systems and synthetic protocols described above by providing rapid feedback and deep mechanistic understanding.

| Spectroscopic Technique | Information Provided | Advantage for this compound |

| In Situ IR (ReactIR) | Real-time functional group concentration (e.g., -CHO). researchgate.netmdpi.com | Directly tracks conversion of the aldehyde group during ligation or reduction/oxidation reactions. |

| In Situ Mass Spectrometry | Real-time molecular weight of all species in the mixture. acs.org | Enables tracking of reactants, intermediates, and products for complex sequential coupling reactions. |

| In Situ Raman Spectroscopy | Vibrational information on skeletal bonds (C-C, C-Br, C-I). beilstein-journals.org | Ideal for monitoring subtle changes in the aromatic core and distinguishing between C-Br and C-I bond reactions. |

Q & A

Q. How can computational models predict the regioselectivity of further functionalization (e.g., nitration) on this compound?

- Methodological Answer :

- Molecular Modeling : Use Gaussian or ORCA to calculate Fukui indices for electrophilic attack. Predict nitration at the 2- or 5-position based on electron-deficient sites .

- Experimental Validation : Compare computed results with actual nitration yields (HNO₃/H₂SO₄ at 0°C) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.